- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348

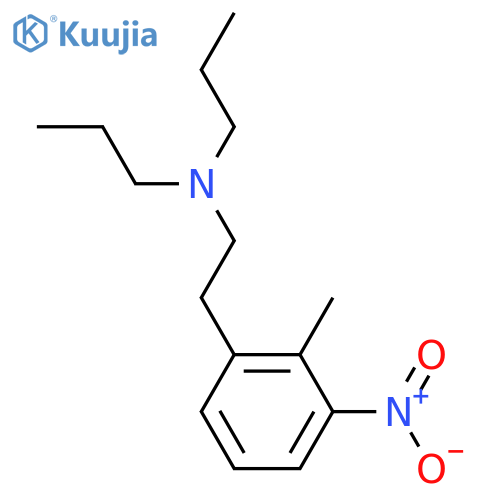

Cas no 91374-23-1 (N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine)

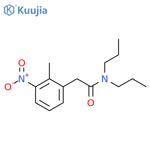

91374-23-1 structure

Nome do Produto:N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine

N.o CAS:91374-23-1

MF:C15H24N2O2

MW:264.363264083862

MDL:MFCD09751331

CID:61506

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Propriedades químicas e físicas

Nomes e Identificadores

-

- N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine

- (R)-(+)-9-(2-Hydroxypropyl)adenine

- BENZENEETHANAMINE, 2-METHYL-3-NITRO-N,N-DIPROPYL

- N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine

- N,N-Dipropyl-2-methyl-3-nitrophenylethanamine

- N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine

- 2-Methyl-3-nitro-N,N-dipropylbenzeneethanamine (ACI)

-

- MDL: MFCD09751331

- Inchi: 1S/C15H24N2O2/c1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19/h6-8H,4-5,9-12H2,1-3H3

- Chave InChI: YTNVHUSMDIAWLT-UHFFFAOYSA-N

- SMILES: [O-][N+](C1C(C)=C(CCN(CCC)CCC)C=CC=1)=O

Propriedades Computadas

- Massa Exacta: 264.18400

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 19

- Contagem de Ligações Rotativas: 8

- Complexidade: 259

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- XLogP3: nothing

- Carga de Superfície: 0

Propriedades Experimentais

- Densidade: 1.029

- Ponto de ebulição: 373.812°C at 760 mmHg

- Ponto de Flash: 179.9°C

- Índice de Refracção: 1.525

- PSA: 49.06000

- LogP: 4.09090

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302;H315;H319;H335

- Declaração de Advertência: P261;P305+P351+P338

- Condição de armazenamento:2-8 °C

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Dados aduaneiros

- CÓDIGO SH:2921199090

- Dados aduaneiros:

China Customs Code:

2921199090Overview:

2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D961633-25g |

N,N-Dipropyl-2-methyl-3-nitrophenylethanamine |

91374-23-1 | 97% | 25g |

$800 | 2024-06-05 | |

| TRC | D492790-10g |

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |

91374-23-1 | 10g |

$500.00 | 2023-05-18 | ||

| TRC | D492790-2.5g |

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine |

91374-23-1 | 2.5g |

$ 161.00 | 2023-09-07 | ||

| AstaTech | 60184-1/G |

N,N-DIPROPYL-2-METHYL-3-NITROPHENYLETHANAMINE |

91374-23-1 | 96% | 1g |

$52 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1270655-25g |

N-(1-(2-Methyl-3-nitrophenyl)ethyl)-N-propylpropan-1-amine |

91374-23-1 | 98% | 25g |

¥3960.00 | 2024-04-25 | |

| A2B Chem LLC | AC94798-1g |

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine |

91374-23-1 | 1g |

$580.00 | 2024-07-18 | ||

| A2B Chem LLC | AC94798-5g |

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-amine |

91374-23-1 | 5g |

$2127.00 | 2024-07-18 | ||

| eNovation Chemicals LLC | D518574-5g |

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine |

91374-23-1 | 97% | 5g |

$282 | 2025-02-19 | |

| eNovation Chemicals LLC | D518574-5g |

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine |

91374-23-1 | 97% | 5g |

$282 | 2025-02-27 | |

| eNovation Chemicals LLC | D518574-25g |

N-(2-Methyl-3-nitrophenethyl)-N-propylpropan-1-aMine |

91374-23-1 | 97% | 25g |

$990 | 2025-02-27 |

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Thionyl chloride

2.2 -

2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Reagents: Thionyl chloride

2.2 -

2.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Iodine , Sodium borohydride

2.1 Reagents: Hydrogen bromide

3.1 -

4.1 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Thionyl chloride

5.2 -

5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Reagents: Hydrogen bromide

3.1 -

4.1 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Thionyl chloride

5.2 -

5.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referência

- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348

Método de produção 3

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Pyridine

2.1 Solvents: Ethanol , Water

3.1 Reagents: Acetic acid , Toluene Solvents: Water

4.1 Reagents: Thionyl chloride

5.1 Reagents: Borane Solvents: Tetrahydrofuran

2.1 Solvents: Ethanol , Water

3.1 Reagents: Acetic acid , Toluene Solvents: Water

4.1 Reagents: Thionyl chloride

5.1 Reagents: Borane Solvents: Tetrahydrofuran

Referência

- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6

Método de produção 4

Condições de reacção

1.1 Reagents: Acetic acid , Toluene Solvents: Water

2.1 Reagents: Thionyl chloride

3.1 Reagents: Borane Solvents: Tetrahydrofuran

2.1 Reagents: Thionyl chloride

3.1 Reagents: Borane Solvents: Tetrahydrofuran

Referência

- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6

Método de produção 5

Condições de reacção

1.1 Reagents: Thionyl chloride

1.2 -

1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

1.2 -

1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referência

- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348

Método de produção 6

Condições de reacção

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referência

- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144

Método de produção 7

Condições de reacção

1.1 Reagents: Thionyl chloride

2.1 Reagents: Borane Solvents: Tetrahydrofuran

2.1 Reagents: Borane Solvents: Tetrahydrofuran

Referência

- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6

Método de produção 8

Condições de reacção

1.1 Solvents: Ethanol , Water

2.1 Reagents: Acetic acid , Toluene Solvents: Water

3.1 Reagents: Thionyl chloride

4.1 Reagents: Borane Solvents: Tetrahydrofuran

2.1 Reagents: Acetic acid , Toluene Solvents: Water

3.1 Reagents: Thionyl chloride

4.1 Reagents: Borane Solvents: Tetrahydrofuran

Referência

- 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist, Journal of Medicinal Chemistry, 1985, 28(10), 1533-6

Método de produção 9

Condições de reacção

1.1 Reagents: Boron trifluoride , Sodium borohydride Solvents: Tetrahydrofuran ; rt; 2.5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux

Referência

- Synthesis of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride (ropinirole hydrochloride), Zhongguo Yiyao Gongye Zazhi, 2007, 38(1), 7-8

Método de produção 10

Condições de reacção

1.1 Reagents: Thionyl chloride

1.2 Reagents: Sodium carbonate Solvents: Toluene , Water

2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

1.2 Reagents: Sodium carbonate Solvents: Toluene , Water

2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referência

- A convenient synthesis of 4-(2-hydroxyethyl)indolin-2-one, a useful intermediate for the preparation of both dopamine receptor agonists and protein kinase inhibitors, Monatshefte fuer Chemie, 2014, 145(7), 1139-1144

Método de produção 11

Condições de reacção

1.1 -

2.1 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Thionyl chloride

3.2 -

3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Thionyl chloride

3.2 -

3.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referência

- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348

Método de produção 12

Condições de reacção

1.1 Reagents: Hydrogen bromide

2.1 -

3.1 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Thionyl chloride

4.2 -

4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 -

3.1 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Thionyl chloride

4.2 -

4.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Referência

- Novel method of preparing ropinirole - a generic drug against Parkinson's disease, Przemysl Chemiczny, 2006, 85(5), 347-348

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Raw materials

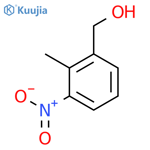

- 2-Methyl-3-nitrobenzyl alcohol

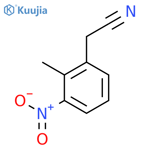

- 2-(2-methyl-3-nitrophenyl)acetonitrile

- 2-(3-Nitrophenyl)-N,N-dipropylpropanamide

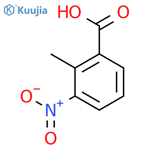

- 2-(2-methyl-3-nitrophenyl)acetic acid

- 3-Nitro-2-methyl-benzylbromide

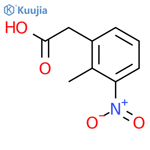

- 2-Methyl-3-nitrobenzoic acid

- 2-Methyl-3-nitrobenzyl chloride

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Preparation Products

N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine Literatura Relacionada

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

91374-23-1 (N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine) Produtos relacionados

- 1206681-16-4(5-Ethynylpyridin-3-ylboronic Acid)

- 2171684-34-5(tert-butyl 10-(propan-2-yl)-6-oxa-2,9-diazaspiro4.5decane-2-carboxylate)

- 2172309-62-3(4-(4-ethoxypyridin-2-yl)benzamide)

- 70416-53-4(5-formylpyridine-3-carbonitrile)

- 74986-81-5(2-Methylthiomorpholine-3-thione)

- 1500893-75-3(2-(5-bromo-2-hydroxyphenyl)ethanimidamide)

- 1889392-50-0((1S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1S)-1-(dimethylamino)ethyl]ferrocene )

- 2228496-49-7(3,4-difluoro-2-methoxyphenyl sulfamate)

- 497072-36-3(N-[2-(4-chlorophenyl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide)

- 2034430-67-4(N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:91374-23-1)N,N-Dipropyl-2-methyl-3-nitrophenylethanamine

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito